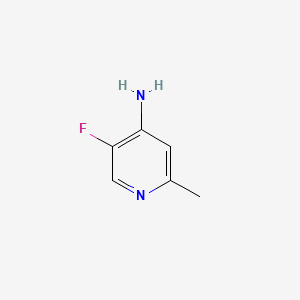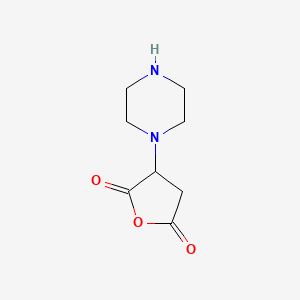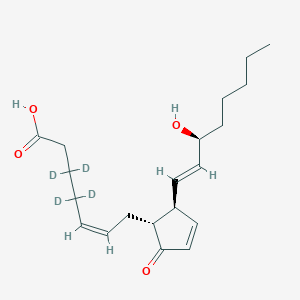
Prostaglandine A2-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La prostaglandine A2-d4 est un analogue deutérié de la prostaglandine A2. Les prostaglandines sont un groupe de composés lipidiques physiologiquement actifs dérivés des acides gras. Elles jouent des rôles divers dans l'organisme, notamment la régulation de l'inflammation, du flux sanguin et de la formation de caillots sanguins. La this compound, en particulier, est utilisée dans la recherche scientifique pour étudier la pharmacocinétique et les profils métaboliques des prostaglandines en raison de son marquage isotopique stable .
Applications De Recherche Scientifique
Prostaglandin A2-d4 is widely used in scientific research due to its stable isotope labeling, which allows for precise quantitation in pharmacokinetic studies. Its applications include:
Chemistry: Used as a tracer in studying the metabolic pathways of prostaglandins.
Biology: Helps in understanding the role of prostaglandins in cellular processes.
Medicine: Used in drug development to study the pharmacokinetics and metabolism of prostaglandin-based drugs.
Industry: Employed in the development of new prostaglandin analogs for therapeutic use
Mécanisme D'action
Target of Action
Prostaglandin A2-d4, like other prostaglandins, primarily targets specific receptors known as prostaglandin receptors . These receptors are present in various organs throughout the body, allowing the different actions of each prostaglandin to be carried out . The principal targets of Prostaglandin A2-d4 include the Prostaglandin D2 receptor 2 and Aldo-keto reductase family 1 member C3 .
Mode of Action
Prostaglandin A2-d4 interacts with its targets through a complex mechanism. It is released upon activation of mast cells and is also synthesized by alveolar macrophages . The ability of the same prostaglandin to stimulate a reaction in one tissue and inhibit the same reaction in another tissue is determined by the type of receptor to which the prostaglandin binds . They act as autocrine or paracrine factors with their target cells present in the immediate vicinity of the site of their secretion .
Biochemical Pathways
Prostaglandin A2-d4 is involved in several biochemical pathways. It is the principal cyclooxygenase metabolite of arachidonic acid . It is released upon activation of mast cells and is also synthesized by alveolar macrophages . Among its many biological actions, the most important are its bronchoconstrictor, platelet-activating-factor-inhibitory, and cytotoxic effects .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The interaction of Prostaglandin A2-d4 with its receptors has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function .
Action Environment
The action of Prostaglandin A2-d4 is influenced by both non-allergen-dependent (infections, physical stimuli or chemical stimuli) and allergen-dependent immune activation . The Prostaglandin D2 receptor 2 pathway has relevance in both atopic and non-atopic asthma .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Prostaglandin A2-d4, like other prostaglandins, interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the formation of glutathione conjugates of both prostaglandin A2 and prostaglandin J2 . It also catalyzes the isomerization of D5-androstene-3,17-dione (AD) into D4-androstene-3,17-dione, playing an important role in hormone biosynthesis .
Cellular Effects
Prostaglandin A2-d4, as part of the prostaglandin family, has significant effects on various types of cells and cellular processes. Prostaglandin signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states .
Molecular Mechanism
The molecular mechanism of Prostaglandin A2-d4 involves specific G-protein coupled receptors . The diversity of prostanoid action is not only defined by specific receptors and their regulated expression, but also to the diversity of G-proteins that most receptors are able to couple to, leading to actuation of different signaling pathways by the same receptor .
Temporal Effects in Laboratory Settings
They act most often as autocrine or paracrine signaling agents .
Dosage Effects in Animal Models
Prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension, a condition often studied in animal models .
Metabolic Pathways
Prostaglandin A2-d4 is involved in the prostaglandin metabolic pathway . This pathway involves a series of enzymes and cofactors, including cyclooxygenases (COX1 and COX2) which mediate the conversion of arachidonic acid to PGH2, a common intermediate of the two series of prostanoids .
Transport and Distribution
The transport and distribution of Prostaglandin A2-d4 within cells and tissues are facilitated by G-protein-coupled, prostanoid-specific receptors . These receptors are heptahelical, multi-pass membrane proteins, members of the G-protein coupled receptor 1 family (GPCR) and are among the most abundant membrane proteins .
Subcellular Localization
They are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de la prostaglandine A2-d4 implique l'incorporation du deutérium dans la molécule de prostaglandine A2. Ceci est généralement réalisé par l'utilisation de réactifs deutériés dans le processus de synthèse. Le processus implique souvent plusieurs étapes, y compris la formation d'un cycle cyclopentane, qui est une caractéristique des prostaglandines .
Méthodes de production industrielle : La production industrielle de this compound est réalisée dans des conditions contrôlées pour assurer l'incorporation du deutérium à des positions spécifiques dans la molécule. Cela implique l'utilisation d'équipements et de réactifs spécialisés pour atteindre une pureté et un rendement élevés. Le processus est généralement effectué en plusieurs étapes, y compris la synthèse d'intermédiaires et leur conversion ultérieure en produit final .
Analyse Des Réactions Chimiques
Types de réactions : La prostaglandine A2-d4 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour étudier le comportement du composé dans différentes conditions et son interaction avec d'autres molécules .
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions d'halogénation impliquent souvent des réactifs comme le brome ou le chlore.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut donner différents formes réduites du composé .
4. Applications de la recherche scientifique
La this compound est largement utilisée dans la recherche scientifique en raison de son marquage isotopique stable, qui permet une quantification précise dans les études pharmacocinétiques. Ses applications incluent :
Chimie : Utilisée comme traceur pour étudier les voies métaboliques des prostaglandines.
Biologie : Aide à comprendre le rôle des prostaglandines dans les processus cellulaires.
Médecine : Utilisée dans le développement de médicaments pour étudier la pharmacocinétique et le métabolisme des médicaments à base de prostaglandines.
Industrie : Employée dans le développement de nouveaux analogues de prostaglandines à des fins thérapeutiques
5. Mécanisme d'action
La this compound exerce ses effets en se liant à des récepteurs spécifiques des prostaglandines à la surface cellulaire. Ces récepteurs sont des récepteurs couplés aux protéines G qui initient des voies de signalisation intracellulaires lors de leur activation. La liaison de la this compound à ses récepteurs conduit à l'activation des voies de signalisation de l'adénosine monophosphate cyclique (AMPc) et des ions calcium (Ca2+), qui médient diverses réponses physiologiques, y compris l'inflammation et la perception de la douleur .
Comparaison Avec Des Composés Similaires
La prostaglandine A2-d4 est unique en raison de son marquage au deutérium, qui lui confère une stabilité et permet une quantification précise dans les études de recherche. Des composés similaires incluent :
Prostaglandine A2 : La forme non deutériée de la prostaglandine A2.
Prostaglandine E2 : Connue pour son rôle dans l'inflammation et la douleur.
Prostaglandine F2α : Impliquée dans la contraction des muscles lisses.
Prostaglandine I2 : Agit comme vasodilatateur et inhibe l'agrégation plaquettaire .
Ces composés partagent des caractéristiques structurelles similaires, mais diffèrent par leurs activités biologiques et leurs applications spécifiques.
Propriétés
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1/i5D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHXHCUNDDAEOZ-IDCRMVQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H](C=CC1=O)/C=C/[C@H](CCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

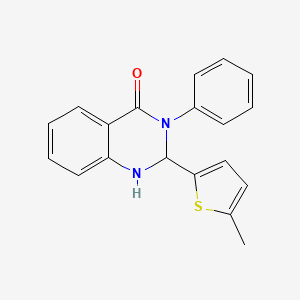


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide](/img/structure/B593835.png)

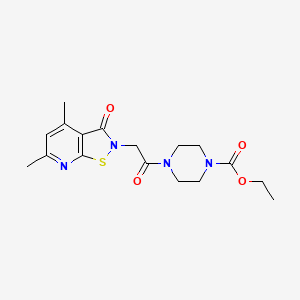
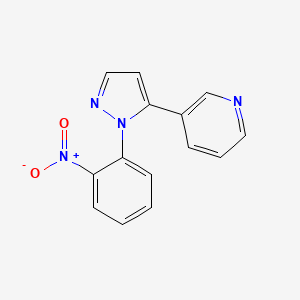
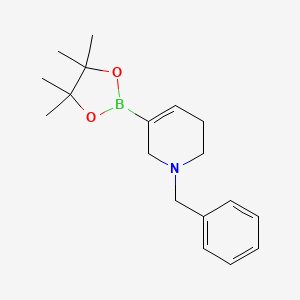
![Spiro[cyclopropane-1,5'(6'H)-furo[2,3-d]pyrimidine]](/img/structure/B593843.png)
![(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B593845.png)
